Methyl 3-bromocyclobut-2-ene-1-carboxylate
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Overview
Description
Methyl 3-bromocyclobut-2-ene-1-carboxylate is an organic compound with the molecular formula C6H7BrO2. It is a derivative of cyclobutene, featuring a bromine atom and a methyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromocyclobut-2-ene-1-carboxylate typically involves the bromination of cyclobutene derivatives followed by esterification. One common method involves the reaction of cyclobutene with bromine in the presence of a solvent like dichloromethane to yield 3-bromocyclobutene. This intermediate is then treated with methanol and a catalytic amount of acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromocyclobut-2-ene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives.
Oxidation Reactions: Oxidation can yield cyclobutene carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 3-aminocyclobut-2-ene-1-carboxylate or 3-thiocyanatocyclobut-2-ene-1-carboxylate.
Reduction: Formation of methyl cyclobutane-1-carboxylate.
Oxidation: Formation of 3-bromocyclobut-2-ene-1-carboxylic acid.
Scientific Research Applications
Methyl 3-bromocyclobut-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential in drug development, particularly in the synthesis of cyclobutane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromocyclobut-2-ene-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromocyclobutane-1-carboxylate: Similar structure but lacks the double bond in the cyclobutene ring.
Methyl 3-chlorocyclobut-2-ene-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyl 3-iodocyclobut-2-ene-1-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness
Methyl 3-bromocyclobut-2-ene-1-carboxylate is unique due to the presence of both a bromine atom and a double bond in the cyclobutene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-bromocyclobut-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c1-9-6(8)4-2-5(7)3-4/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGLXHFTZDQVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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